Pentadecanoic acid-d3

説明

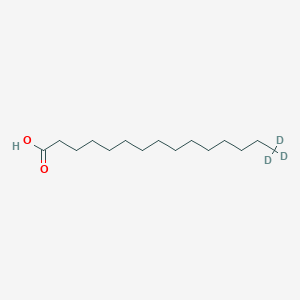

Structure

3D Structure

特性

IUPAC Name |

15,15,15-trideuteriopentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEPLUUGTLDZJY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pentadecanoic Acid-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pentadecanoic acid-d3, a deuterated stable isotope of pentadecanoic acid (C15:0). This document details its primary application as an internal standard in quantitative mass spectrometry-based research, alongside an exploration of the broader research context of its non-deuterated analogue, pentadecanoic acid. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (C15:0-d3) is a synthetically manufactured version of pentadecanoic acid where three hydrogen atoms on the terminal methyl group have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for the precise quantification of endogenous pentadecanoic acid in various biological matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its chemical and physical properties are nearly identical to the natural analyte, allowing it to co-elute during chromatography and exhibit similar ionization efficiency, thus correcting for variations in sample preparation and instrument response.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Formal Name | pentadecanoic-15,15,15-d₃ acid |

| CAS Number | 352431-40-4 |

| Molecular Formula | C₁₅H₂₇D₃O₂ |

| Formula Weight | 245.4 |

| Purity | ≥99% deuterated forms (d₁-d₃) |

| Formulation | A crystalline solid |

| Storage | -20°C |

| Stability | ≥ 4 years |

The Role of Pentadecanoic Acid in Research

The quantification of pentadecanoic acid is of significant interest in several research areas, primarily due to its association with dietary intake and various health outcomes.

Biomarker of Dairy Fat Intake

Pentadecanoic acid is a saturated fatty acid found in dairy products and ruminant meat.[4][5] Numerous epidemiological studies have established that levels of pentadecanoic acid in plasma and erythrocytes serve as a reliable short-term biomarker for the intake of dairy fat.[6][7] This objective measure is crucial for nutritional studies seeking to understand the relationship between dairy consumption and health, as it overcomes the limitations of self-reported dietary data.[7]

Association with Metabolic and Cardiovascular Health

Higher circulating levels of pentadecanoic acid have been inversely associated with the risk of developing type 2 diabetes and cardiovascular disease.[6][8] Research suggests that pentadecanoic acid may have beneficial effects on glucose metabolism by promoting glucose uptake in muscle cells.[9] Specifically, it has been shown to stimulate basal glucose uptake through the AMPK-AS160 pathway and enhance insulin-stimulated glucose uptake.[9]

Cellular and Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of pentadecanoic acid. It has been shown to modulate key cellular signaling pathways involved in metabolism, inflammation, and cellular health.[10][11][12]

-

AMPK Activation and mTOR Inhibition: Pentadecanoic acid activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10][11] Activated AMPK promotes catabolic pathways, such as fatty acid oxidation, while inhibiting anabolic processes.[10] Concurrently, it can inhibit the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[11]

-

PPARα/δ Agonism: It acts as a partial agonist for Peroxisome Proliferator-Activated Receptors alpha and delta (PPARα/δ), which are nuclear receptors that play a critical role in lipid metabolism.[10]

-

Anti-inflammatory and Anti-fibrotic Effects: Studies have demonstrated that pentadecanoic acid possesses anti-inflammatory and anti-fibrotic properties.[12]

The following diagram illustrates the key signaling pathways influenced by pentadecanoic acid.

Experimental Protocols for Quantification using this compound

The following sections provide detailed methodologies for the quantification of pentadecanoic acid in biological samples using this compound as an internal standard.

General Workflow for Sample Analysis

The general workflow for the quantification of fatty acids involves several key steps, from sample preparation to data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Plasma Samples

This protocol is adapted from established methods for fatty acid analysis.[13][14][15]

Materials:

-

Plasma samples

-

This compound internal standard solution (in ethanol)

-

Methanol

-

1N Hydrochloric acid (HCl)

-

Iso-octane

-

1% Pentafluorobenzyl (PFB) bromide in acetonitrile

-

1% Diisopropylethylamine (DIPEA) in acetonitrile

-

Anhydrous sodium sulfate

-

Glass tubes and vials

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma in a glass tube, add 10 µL of the this compound internal standard solution.

-

Add 1 mL of methanol and vortex thoroughly to precipitate proteins.

-

Add 50 µL of 1N HCl to acidify the mixture.

-

-

Lipid Extraction:

-

Add 2 mL of iso-octane to the tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper iso-octane layer to a clean glass tube.

-

Repeat the extraction with another 2 mL of iso-octane and pool the organic layers.

-

Pass the combined extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization to PFB Esters:

-

To the dried lipid extract, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Evaporate the reagents to dryness under nitrogen.

-

Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: DB-225ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 150°C, ramp to 270°C at 10°C/min, then to 310°C at 40°C/min, and hold for 1 minute.[15]

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in Negative Chemical Ionization (NCI) mode.

-

Monitored Ions: Monitor the specific m/z ions corresponding to the PFB esters of pentadecanoic acid and this compound.

-

Table 2: Example GC-MS Parameters

| Parameter | Setting |

| Injection Volume | 1 µL |

| Inlet Mode | Splitless |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 150°C |

| Quadrupole Temp. | 150°C |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Cell Culture Samples

This protocol provides a general framework for LC-MS analysis of fatty acids.[16][17]

Materials:

-

Cell pellets

-

This compound internal standard solution

-

Methanol

-

Chloroform

-

Glacial acetic acid

-

Water

-

LC-MS grade solvents (e.g., acetonitrile, water with formic acid)

Procedure:

-

Sample Preparation:

-

To a pre-weighed cell pellet (approx. 10 mg), add 5 µL of the this compound internal standard solution.

-

Add 2.5 mL of water and 100 µL of glacial acetic acid. Vortex to mix.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

Add 5 mL of a 1:1 (v/v) mixture of chloroform/methanol.

-

Agitate the mixture overnight at room temperature.

-

Centrifuge at 1000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent to dryness under nitrogen.

-

-

LC-MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol).

-

Liquid Chromatograph: Agilent 1290 Infinity II or similar.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate fatty acids (e.g., start with 60% B, increase to 98% B over 15 minutes).

-

Mass Spectrometer: Operated in negative electrospray ionization (ESI-) mode.

-

Detection: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for the specific precursor and product ions of pentadecanoic acid and this compound.

-

Table 3: Example LC-MS/MS Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pentadecanoic acid | 241.2 | 241.2 (for SIM) or specific fragments |

| This compound | 244.2 | 244.2 (for SIM) or specific fragments |

Quantitative Data and Applications

The use of this compound as an internal standard enables accurate and precise quantification of pentadecanoic acid in various research contexts.

Table 4: Representative Quantitative Data from a Fictional Study on Dairy Intake

| Subject Group | Sample Type | Pentadecanoic Acid Concentration (µg/mL) ± SD |

| Low Dairy Intake | Plasma | 3.8 ± 0.9 |

| High Dairy Intake | Plasma | 7.2 ± 1.5 |

| Low Dairy Intake | Erythrocytes | 0.15 ± 0.04 |

| High Dairy Intake | Erythrocytes | 0.32 ± 0.07 |

This data is for illustrative purposes and does not represent a specific study.

A randomized controlled trial investigating the effects of pentadecanoic acid supplementation in young adults with overweight and obesity demonstrated a significant increase in circulating C15:0 levels in the treatment group compared to the placebo group.[18] The mean increase in the treatment group was 1.88 µg/mL greater than in the placebo group.[18]

Conclusion

This compound is an indispensable tool for researchers in the fields of nutrition, metabolism, and drug development. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative data for its non-deuterated counterpart, pentadecanoic acid. The growing body of evidence linking pentadecanoic acid to various health outcomes underscores the importance of its precise measurement, a task for which this compound is ideally suited. The detailed protocols and information provided in this guide are intended to support the rigorous scientific investigation of the role of this important fatty acid in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fatty15.com [fatty15.com]

- 5. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial | Semantic Scholar [semanticscholar.org]

- 6. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjgnet.com [wjgnet.com]

- 11. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. lipidmaps.org [lipidmaps.org]

- 14. lipidmaps.org [lipidmaps.org]

- 15. lipidmaps.org [lipidmaps.org]

- 16. danlab.bact.wisc.edu [danlab.bact.wisc.edu]

- 17. Metabolomics: Fatty Acids (Non-esterified) - Carver Biotech [biotech.illinois.edu]

- 18. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pentadecanoic Acid-d3: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of pentadecanoic acid-d3. This deuterated fatty acid is a crucial tool in metabolic research, particularly in the accurate quantification of its non-deuterated counterpart, pentadecanoic acid (C15:0), a biomarker for dairy fat intake and a molecule with emerging biological significance.

Core Chemical Properties and Structure

This compound, also known as pentadecanoic-15,15,15-d3 acid, is a stable isotope-labeled version of pentadecanoic acid. The deuterium atoms are typically located on the terminal methyl group, which provides a distinct mass shift for mass spectrometry-based analysis without significantly altering its chemical behavior.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | pentadecanoic-15,15,15-d3 acid | [1] |

| Synonyms | C15:0-d3, FA 15:0-d3, Pentadecylic Acid-d3 | [1] |

| CAS Number | 352431-40-4 | [1] |

| Molecular Formula | C₁₅H₂₇D₃O₂ | [1] |

| Molecular Weight | 245.4 g/mol | [1] |

| Physical Form | Crystalline solid | |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Storage Temperature | -20°C | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| DMF | 25 mg/ml | [1] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [1] |

| DMSO | 10 mg/ml | [1] |

| Ethanol | 25 mg/ml | [1] |

The structure of this compound is identical to that of pentadecanoic acid, with the exception of the three deuterium atoms on the omega-carbon.

Chemical Structure:

Experimental Protocols: Quantification of Pentadecanoic Acid using GC-MS

This compound is primarily utilized as an internal standard for the precise quantification of pentadecanoic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification as it corrects for variations in sample preparation, injection volume, and instrument response.

Below is a detailed methodology for the extraction and quantification of free fatty acids, including pentadecanoic acid, from biological samples using this compound as an internal standard. This protocol is adapted from established methods for fatty acid analysis.[2]

Materials:

-

Biological sample (e.g., plasma, cells, tissue)

-

This compound internal standard solution

-

Methanol (MeOH)

-

Iso-octane

-

Hydrochloric acid (HCl)

-

Pentafluorobenzyl bromide (PFB-Br) derivatizing agent

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

To a known amount of the biological sample (e.g., 100 µL of plasma), add a precise amount of the this compound internal standard solution.

-

Add methanol to precipitate proteins and extract lipids.

-

Acidify the mixture with HCl to ensure fatty acids are in their protonated form.

-

-

Lipid Extraction:

-

Perform a liquid-liquid extraction by adding iso-octane to the sample mixture.

-

Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the upper organic layer containing the fatty acids.

-

Repeat the extraction step to ensure complete recovery.

-

Dry the pooled organic extracts under a stream of nitrogen or in a vacuum concentrator.

-

-

Derivatization:

-

To the dried lipid extract, add a solution of 1% PFB-Br in acetonitrile and 1% DIPEA in acetonitrile.[2]

-

Incubate at room temperature for approximately 20 minutes to convert the fatty acids to their pentafluorobenzyl esters.[2] This derivatization step improves the chromatographic properties and detection sensitivity of the fatty acids in GC-MS.

-

Dry the derivatized sample under nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the dried, derivatized sample in iso-octane.

-

Inject an aliquot of the sample into the GC-MS system.

-

The fatty acid esters are separated on a suitable capillary column and detected by the mass spectrometer, typically in negative ion chemical ionization (NCI) mode for high sensitivity.

-

-

Quantification:

-

Monitor the specific ions for both the derivatized pentadecanoic acid and the derivatized this compound.

-

Calculate the ratio of the peak area of the endogenous pentadecanoic acid to the peak area of the this compound internal standard.

-

Determine the concentration of pentadecanoic acid in the original sample by comparing this ratio to a standard curve prepared with known concentrations of non-deuterated pentadecanoic acid and a fixed concentration of the internal standard.

-

Experimental workflow for fatty acid quantification using a deuterated internal standard.

Biological Activity and Signaling Pathways

While this compound is primarily used as a tracer and internal standard, its non-deuterated form, pentadecanoic acid (C15:0), has been shown to possess biological activity. Understanding these pathways is critical for researchers using this compound to study its metabolism and effects.

Emerging research indicates that pentadecanoic acid is an odd-chain saturated fatty acid with beneficial effects on metabolic health. It has been shown to have anti-inflammatory, antifibrotic, and antioxidant properties. Key signaling pathways modulated by pentadecanoic acid include:

-

AMP-activated protein kinase (AMPK) activation: AMPK is a central regulator of cellular energy homeostasis. Its activation generally shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.

-

Mammalian target of rapamycin (mTOR) inhibition: The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Inhibition of mTOR is a therapeutic target in various diseases, including cancer.

This compound is an invaluable tool for elucidating the mechanisms of action of pentadecanoic acid. Through stable isotope tracing studies, researchers can track the uptake, metabolism, and incorporation of pentadecanoic acid into various lipid species and cellular compartments. This allows for a detailed investigation of how pentadecanoic acid influences the AMPK and mTOR signaling pathways and other cellular processes.

References

Pentadecanoic Acid-d3 as a Biomarker for Dairy Fat Intake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated pentadecanoic acid (C15:0-d3) in the accurate assessment of dairy fat intake. Pentadecanoic acid (C15:0), a saturated odd-chain fatty acid, is primarily found in ruminant fat, making it a reliable biomarker for the consumption of dairy products.[1][2] The use of a stable isotope-labeled internal standard, such as pentadecanoic acid-d3, is crucial for precise quantification in complex biological matrices. This guide details the experimental protocols, presents quantitative data from various studies, and illustrates the metabolic context of this important biomarker.

Introduction to Pentadecanoic Acid as a Biomarker

The accurate measurement of dietary intake in nutritional epidemiology and clinical research is a significant challenge. Self-reported dietary information is often subject to recall bias and measurement error. Objective biomarkers of food intake are therefore invaluable tools for obtaining more accurate data. Pentadecanoic acid has emerged as a key biomarker for dairy fat consumption due to its relatively low endogenous synthesis in humans and its primary dietary origin from dairy and ruminant fats.[3][4][5][6][7] Plasma and erythrocyte concentrations of C15:0 have been shown to correlate with reported dairy fat intake in numerous studies.[2][8][9]

Quantitative Analysis of Pentadecanoic Acid using Isotope Dilution Mass Spectrometry

The gold standard for the quantification of pentadecanoic acid in biological samples is gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution. This method utilizes a known amount of a stable isotope-labeled internal standard, such as this compound, which is added to the sample at the beginning of the analytical process. This allows for the correction of any analyte loss during sample preparation and analysis, thereby ensuring high accuracy and precision.

Experimental Workflow Overview

The general workflow for the analysis of pentadecanoic acid in plasma or serum involves several key steps: lipid extraction, saponification and methylation to form fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the quantification of total pentadecanoic acid in human plasma using this compound as an internal standard, followed by GC-MS analysis.

Materials:

-

Human plasma

-

This compound (internal standard)

-

Chloroform

-

Methanol

-

Sodium chloride (NaCl) solution (0.9%)

-

Sodium hydroxide in methanol (0.5 M)

-

Boron trifluoride in methanol (14%)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-225 or equivalent)

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

To 100 µL of plasma in a glass tube with a Teflon-lined cap, add a known amount of this compound solution in methanol (e.g., 10 µg).

-

-

Lipid Extraction (Modified Folch Method):

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution.

-

Vortex again for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

-

-

Saponification and Methylation (to form FAMEs):

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

-

Add 1 mL of 0.5 M sodium hydroxide in methanol.

-

Heat at 100°C for 5 minutes in a heating block.

-

Cool to room temperature.

-

Add 1 mL of 14% boron trifluoride in methanol.

-

Heat again at 100°C for 5 minutes.

-

Cool to room temperature.

-

-

Extraction of FAMEs:

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final hexane extract into the GC-MS system.

-

GC Conditions (example):

-

Inlet temperature: 250°C

-

Carrier gas: Helium at a constant flow rate of 1 mL/min

-

Oven temperature program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.

-

-

MS Conditions (example):

-

Ion source temperature: 230°C

-

Electron ionization (EI) at 70 eV

-

Acquisition mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for pentadecanoic acid methyl ester (e.g., m/z 270) and this compound methyl ester (e.g., m/z 273).

-

-

-

Quantification:

-

Create a calibration curve using known concentrations of unlabeled pentadecanoic acid standard and a fixed concentration of the this compound internal standard.

-

Calculate the concentration of pentadecanoic acid in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quantitative Data on Pentadecanoic Acid and Dairy Fat Intake

Numerous studies have investigated the relationship between plasma or erythrocyte pentadecanoic acid concentrations and dairy fat intake. The following tables summarize key quantitative findings from observational and intervention studies.

Table 1: Correlation between Plasma/Erythrocyte Pentadecanoic Acid and Dairy Fat Intake in Observational Studies

| Study Population | Sample Matrix | Dietary Assessment Method | Correlation Coefficient (r) with Total Dairy Fat Intake | Reference |

| Young children (3-10 years) | Plasma phospholipids | Food Frequency Questionnaire | 0.39 | [8] |

| Adolescents | Erythrocytes | 24-hour diet recalls | Positive correlation (p < 0.05) | [9] |

| Children (8-17 years) | Plasma | 24-hour dietary recalls | -0.162 (with liver fat, inversely) | [10][11] |

| Adults (Food4Me study) | Dried blood spots | Food Frequency Questionnaire | Positive association (β = 1.02) | [12] |

Table 2: Changes in Plasma Pentadecanoic Acid in a Controlled Dairy Intake Intervention Study

| Intervention Group | Duration | Change in Dairy Intake | Change in Erythrocyte C15:0 (µg/mL) | Reference |

| ≥ 4 dairy servings/day | 12 months | +2.4 servings/day | +0.37 (p = 0.01) | [9] |

| 3 dairy servings/day | 12 months | +1.4 servings/day | No significant change | [9] |

| Control | 12 months | No change | No significant change | [9] |

Metabolism and Biological Role of Pentadecanoic Acid

Dietary pentadecanoic acid is absorbed in the small intestine and incorporated into various lipid pools, including triglycerides, phospholipids, and cholesterol esters. Its metabolic fate involves several pathways.

Metabolic Pathway of Pentadecanoic Acid

The primary metabolic pathway for pentadecanoic acid is mitochondrial β-oxidation. Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA, the final round of β-oxidation of pentadecanoic acid yields one molecule of propionyl-CoA and six molecules of acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle, highlighting a potential anaplerotic role for odd-chain fatty acids.[13]

Recent research also suggests that pentadecanoic acid can be metabolized into pentadecanoylcarnitine (PDC), an endocannabinoid that can activate both cannabinoid receptors CB1 and CB2.[14] This finding opens up new avenues for understanding the potential health effects of dairy fat consumption beyond its nutritional value.

Conclusion

Pentadecanoic acid is a well-established and reliable biomarker of dairy fat intake. The use of this compound as an internal standard in GC-MS analysis provides a robust and accurate method for its quantification in biological samples. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to implement this biomarker in their studies, from detailed experimental protocols to an understanding of its metabolic context. The continued use of this biomarker will be crucial in elucidating the complex relationship between dairy consumption and human health.

References

- 1. Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]

- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - ProQuest [proquest.com]

- 6. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Plasma phospholipid pentadecanoic acid, EPA, and DHA, and the frequency of dairy and fish product intake in young children [foodandnutritionresearch.net]

- 9. Evaluation of plasma and erythrocyte fatty acids C15:0, t-C16:1n-7 and C17:0 as biomarkers of dairy fat consumption in adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dairy Fat Intake, Plasma Pentadecanoic Acid, and Plasma Iso-heptadecanoic Acid Are Inversely Associated With Liver Fat in Children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjgnet.com [wjgnet.com]

- 14. nutritionaloutlook.com [nutritionaloutlook.com]

A Technical Guide to Pentadecanoic Acid-d3: Sourcing, Purity, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pentadecanoic acid-d3, a deuterated stable isotope of pentadecanoic acid. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its suppliers, purity specifications, and its application in experimental settings, particularly in mass spectrometry-based quantification. Furthermore, this guide explores the significant biological signaling pathways associated with its non-deuterated counterpart, pentadecanoic acid.

Sourcing and Purity of this compound

This compound is primarily utilized as an internal standard for the precise quantification of pentadecanoic acid in various biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] Several reputable suppliers offer this compound with high isotopic and chemical purity, crucial for accurate and reproducible experimental results.

Below is a summary of prominent suppliers and their typical purity specifications for this compound.

| Supplier | Catalog Number (Example) | Purity Specification | Available Sizes | CAS Number | Molecular Formula |

| Cayman Chemical | 28596 | ≥99% deuterated forms (d1-d3) | 1 mg, 5 mg, 10 mg | 352431-40-4 | C₁₅H₂₇D₃O₂ |

| Cambridge Isotope Laboratories, Inc. | DLM-1307 | 98% (Chemical Purity) | 0.1 g | 352431-40-4 | CD₃(CH₂)₁₃COOH |

| Larodan | >99% | 352431-40-4 | C₁₅H₂₇D₃O₂ | ||

| CD Biosynsis | >99% | 352431-40-4 | C₁₅H₂₇D₃O₂ | ||

| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | DLM-1307 | 98% (Chemical Purity) | 0.1 g | 352431-40-4 | CD₃(CH₂)₁₃COOH |

Experimental Protocol: Quantification of Pentadecanoic Acid using Stable Isotope Dilution GC-MS

The following protocol outlines a general workflow for the quantification of pentadecanoic acid in a biological matrix (e.g., plasma, serum, cell lysates) using this compound as an internal standard. This method is based on the principles of stable isotope dilution, a highly accurate quantification technique.[5][6][7]

Materials:

-

Biological sample (e.g., plasma)

-

This compound (internal standard)

-

Solvents (e.g., methanol, chloroform, iso-octane, hexane) of appropriate purity

-

Reagents for derivatization (e.g., pentafluorobenzyl bromide)

-

GC-MS system

Methodology:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To a known volume or weight of the sample, add a precise amount of this compound solution of a known concentration. The amount of internal standard added should be comparable to the expected amount of the endogenous pentadecanoic acid.

-

-

Lipid Extraction:

-

Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer method. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase from the aqueous phase.

-

Carefully collect the organic phase containing the lipids.

-

-

Saponification (Optional, for total fatty acid analysis):

-

To measure total pentadecanoic acid (both free and esterified), the extracted lipids must be saponified. This is achieved by treating the lipid extract with a strong base (e.g., KOH in methanol) at an elevated temperature to hydrolyze the ester bonds and release the free fatty acids.

-

-

Derivatization:

-

To improve the volatility and chromatographic properties of the fatty acids for GC-MS analysis, they are typically derivatized. A common method is the formation of pentafluorobenzyl (PFB) esters by reacting the fatty acids with pentafluorobenzyl bromide.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the different fatty acid derivatives based on their boiling points and interaction with the column stationary phase.

-

The mass spectrometer detects and quantifies the derivatized pentadecanoic acid and this compound. The quantification is based on the ratio of the peak area of the endogenous pentadecanoic acid to the peak area of the this compound internal standard.

-

-

Data Analysis:

-

A calibration curve is generated using known concentrations of a pentadecanoic acid standard and a fixed concentration of the this compound internal standard.

-

The concentration of pentadecanoic acid in the biological sample is then calculated by comparing the peak area ratio of the sample to the calibration curve.

-

Below is a DOT script for a logical workflow of this experimental protocol.

Biological Significance and Signaling Pathways of Pentadecanoic Acid

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is gaining significant attention for its potential health benefits.[1][8] While primarily obtained from dietary sources such as dairy fat, it is also endogenously synthesized to some extent.[9][10] Emerging research indicates that pentadecanoic acid is not merely a passive component of cell membranes but an active signaling molecule involved in several key cellular pathways that are critical for metabolic health, inflammation, and cellular aging.

Key Signaling Pathways Modulated by Pentadecanoic Acid:

-

AMP-activated Protein Kinase (AMPK) Activation: Pentadecanoic acid has been shown to activate AMPK, a central regulator of cellular energy homeostasis.[1][2][8] AMPK activation promotes catabolic pathways (like fatty acid oxidation) and inhibits anabolic pathways (like protein synthesis), thereby helping to maintain cellular energy balance.

-

Mammalian Target of Rapamycin (mTOR) Inhibition: In conjunction with activating AMPK, pentadecanoic acid can inhibit the mTOR signaling pathway.[1][2][8] The mTOR pathway is a key regulator of cell growth, proliferation, and survival. Its inhibition is associated with longevity and has therapeutic potential in cancer and other age-related diseases.

-

Peroxisome Proliferator-Activated Receptor (PPAR) α/δ Agonism: Pentadecanoic acid acts as a dual partial agonist for PPARα and PPARδ.[2] These nuclear receptors are critical in the regulation of lipid and glucose metabolism. Their activation by pentadecanoic acid can lead to increased fatty acid oxidation and improved insulin sensitivity.

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Inhibition: Pentadecanoic acid has been demonstrated to inhibit the JAK/STAT signaling pathway, which is a crucial pathway in cytokine signaling and inflammation.[2][11] By inhibiting this pathway, pentadecanoic acid may exert anti-inflammatory effects.

The following DOT script visualizes the integrated signaling network engaged by pentadecanoic acid.

Conclusion

This compound is an indispensable tool for researchers investigating the role of its non-deuterated counterpart in health and disease. Its high purity and availability from various suppliers facilitate accurate and reliable quantification in complex biological matrices. The growing body of evidence on the diverse biological activities of pentadecanoic acid, particularly its influence on key signaling pathways related to metabolism, inflammation, and cellular aging, underscores the importance of continued research in this area. This guide provides a foundational resource for scientists and drug development professionals to effectively source and utilize this compound in their experimental workflows and to understand the broader biological context of their findings.

References

- 1. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. caymanchem.com [caymanchem.com]

- 4. LIPID MAPS [lipidmaps.org]

- 5. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

- 7. lipidmaps.org [lipidmaps.org]

- 8. preprints.org [preprints.org]

- 9. mdpi.com [mdpi.com]

- 10. Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Isotopic Labeling of Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling for the study of fatty acid metabolism. By employing stable isotopes as tracers, researchers can quantitatively measure the dynamic processes of fatty acid synthesis, transport, and utilization in vivo and in vitro.[1][2] This powerful technique offers unique insights into metabolic pathways critical to both health and disease, aiding in the development of novel therapeutic strategies.

Core Concepts of Isotopic Labeling

Isotopic labeling utilizes non-radioactive, stable isotopes (e.g., ¹³C, ²H) to "tag" fatty acids or their precursors.[3] These labeled molecules, or tracers, are chemically identical to their unlabeled counterparts ("tracees") and are metabolized through the same biochemical pathways.[4] The key assumption is that the body does not distinguish between the tracer and the tracee.[1] By introducing a known amount of a tracer and measuring its incorporation into various lipid pools over time, the rates of metabolic processes (fluxes) can be determined with high precision using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][5]

Commonly used stable isotopes in fatty acid research include:

-

¹³C (Carbon-13): Often used in uniformly labeled fatty acids (e.g., [U-¹³C]palmitate) or in precursors like [¹³C]acetate to study de novo lipogenesis.[6][7]

-

²H (Deuterium): A cost-effective option frequently used to label fatty acids.[1] Deuterated tracers are particularly useful in studies analyzed by gas chromatography-mass spectrometry (GC/MS).[7]

The choice of isotope and labeling position depends on the specific metabolic pathway under investigation.[8]

Experimental Protocols: Methodologies for Key Experiments

The successful application of isotopic labeling hinges on robust experimental design and meticulous execution. Protocols vary based on the biological system (in vivo vs. in vitro) and the specific research question.

This protocol is a gold-standard method for determining systemic fatty acid flux, oxidation, and lipolysis rates in vivo.[2][9]

Objective: To measure the rate of appearance (Ra) of fatty acids in plasma, which at steady state equals the turnover rate.

Detailed Methodology:

-

Tracer Preparation:

-

Prepare a sterile solution of a stable isotope-labeled fatty acid, such as [1-¹³C]palmitate or [U-¹³C]palmitate.[9][10]

-

Since long-chain fatty acids are insoluble in aqueous solutions, the tracer must be complexed with human albumin for intravenous infusion.[2]

-

For studies measuring lipolysis, a deuterated glycerol tracer (e.g., [²H₅]glycerol) is often co-infused.[9]

-

-

Subject Preparation:

-

Subjects are typically studied after an overnight fast to achieve a metabolic steady state.[9]

-

Establish intravenous access for both tracer infusion and blood sampling.

-

-

Tracer Infusion:

-

To reach isotopic equilibrium quickly, a priming dose of the tracer may be administered, especially for glycerol tracers (e.g., 1.5 µmol/kg for [²H₅]glycerol).[9]

-

Begin a continuous intravenous infusion of the tracer(s) at a constant rate. Typical infusion rates are low to minimize physiological perturbation (e.g., 0.04 µmol/kg/min for [1-¹³C]palmitate).[9][10]

-

-

Sample Collection:

-

Collect baseline blood samples before the infusion begins (t=0).[9]

-

After starting the infusion, collect serial blood samples at timed intervals (e.g., 60, 70, 80, 90 minutes) to confirm that isotopic steady state has been achieved in the plasma.[9]

-

For oxidation studies using ¹³C-labeled fatty acids, collect breath samples to measure the enrichment of ¹³CO₂.[9]

-

-

Sample Processing and Analysis:

-

Separate plasma from blood samples by centrifugation.

-

Perform lipid extraction from plasma. Common methods include the Folch or Bligh and Dyer techniques, which use a chloroform/methanol mixture to partition lipids from other cellular components.[11][12]

-

Derivatize fatty acids to a more volatile form (e.g., fatty acid methyl esters, FAMEs) for GC/MS analysis.

-

Measure the isotopic enrichment of the tracer in plasma using GC/MS or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) for higher sensitivity.[7][10]

-

Objective: To determine the relative contributions of de novo synthesis versus uptake from media to cellular fatty acid pools.[6]

Detailed Methodology:

-

Cell Culture:

-

Plate cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) and grow to the desired confluency in standard culture media.

-

-

Labeling:

-

Prepare labeling media by supplementing standard media with a stable isotope-labeled precursor. For de novo synthesis studies, this is often [U-¹³C]glucose or [¹³C]glutamine.[13] For uptake studies, media is supplemented with a labeled fatty acid like [U-¹³C]oleic acid.

-

Replace the standard media with the labeling media and incubate the cells for a defined period (e.g., 8-24 hours) to allow for incorporation of the label into cellular lipids.

-

-

Cell Harvesting and Lipid Extraction:

-

Analysis:

-

Saponify the lipid extract to release free fatty acids.

-

Derivatize the fatty acids to FAMEs.

-

Analyze the isotopic labeling patterns of the fatty acids using GC/MS or LC/MS.[6][13] The distribution of mass isotopomers reveals the contribution of the labeled precursor to the fatty acid carbon backbone.[6]

-

Data Presentation and Quantitative Analysis

A primary output of these experiments is quantitative data on the movement of fatty acids through metabolic pathways. Summarizing this data in tables is crucial for interpretation and comparison.

Table 1: In Vivo Fatty Acid Flux Calculations

| Parameter | Formula | Description |

|---|---|---|

| Rate of Appearance (Ra) | Ra = I * ((Ei / Ep) - 1) | Calculates the flux of a fatty acid into the plasma.[9] |

| Fatty Acid Oxidation | (Eb * VCO₂) / (Ep * k * %FA) | Estimates the rate of fatty acid oxidation from ¹³CO₂ in breath.[9] |

| Intracellular Recycling | 3 * Ra_glycerol - Ra_FFA | Measures re-esterification of fatty acids within the adipocyte.[9] |

| Extracellular Recycling | Ra_FFA - Total Fat Oxidation | Measures re-esterification of fatty acids after release into circulation.[9] |

I = Infusion rate; Ei = Enrichment of infusate; Ep = Enrichment in plasma; Eb = Enrichment in breath CO₂; VCO₂ = CO₂ production rate; k = Bicarbonate retention factor; %FA = % contribution of the specific fatty acid to total FFA pool.

Table 2: Representative Quantitative Data from Isotopic Labeling Studies

| Study Type | Organism/Cell Line | Tracer | Measured Parameter | Typical Value | Reference |

|---|---|---|---|---|---|

| In Vivo Flux | Human (Fasting) | [U-¹³C]palmitate | Palmitate Flux | 1-3 µmol/kg/min | [10] |

| In Vivo Flux | Human (Exercise) | [U-¹³C]palmitate | Palmitate Flux | 4-8 µmol/kg/min | [10] |

| In Vivo Conversion | Human | d₂-Stearic Acid (18:0) | Conversion to Oleic Acid (18:1) | 14% over 144h | [7] |

| In Vitro Flux | Cancer Cells | ¹³C-Glucose | Glucose Uptake | 100-400 nmol/10⁶ cells/h | [14] |

| In Vivo Uptake | Mouse (Fasting) | [U-¹³C]palmitate | Hepatic Triglyceride Incorporation | 511 ± 160 nmol/g protein (at 10 min) | [15] |

| In Vivo Uptake | Mouse (Fasting) | [U-¹³C]palmitate | Muscle Acylcarnitine Incorporation | 0.95 ± 0.47 nmol/g protein (at 10 min) |[15] |

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and the metabolic pathways they interrogate.

Caption: Workflow for in vivo fatty acid flux measurement.

Caption: Workflow for in vitro de novo lipogenesis study.

Isotopically labeled fatty acids are instrumental in tracing the flow of carbon through central metabolic pathways.

Caption: Fate of an exogenous labeled fatty acid tracer.

The metabolism of fatty acids is tightly regulated by complex signaling networks. Fatty acids themselves can act as signaling molecules, binding to receptors like FFARs (Free Fatty Acid Receptors) and peroxisome proliferator-activated receptors (PPARs) to modulate gene expression related to lipid metabolism.[16][17][18]

Caption: Key signaling nodes regulating fatty acid metabolism.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Metabolic Research â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. mdpi.com [mdpi.com]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metsol.com [metsol.com]

- 10. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. researchgate.net [researchgate.net]

- 14. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to Pentadecanoic Acid-d3: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on pentadecanoic acid-d3, a deuterated analog of pentadecanoic acid. It covers its fundamental properties, its primary application as an internal standard in quantitative mass spectrometry, a detailed experimental protocol for its use, and the biological relevance of its non-labeled counterpart.

Core Properties of this compound

This compound is a stable, isotopically labeled form of pentadecanoic acid, an odd-chain saturated fatty acid. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous pentadecanoic acid in various biological matrices.

| Property | Value | Source(s) |

| CAS Number | 352431-40-4 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₁₅H₂₇D₃O₂ | [1][3][5][6][8] |

| Molecular Weight | 245.42 g/mol | [3][4][6][9][10] |

| Synonyms | Pentadecanoic-15,15,15-d3 acid, C15:0-d3, Pentadecylic Acid-d3 | [1][4] |

Application in Quantitative Analysis: Use as an Internal Standard

This compound is primarily utilized as an internal standard for the precise quantification of unlabeled pentadecanoic acid in biological samples, such as plasma, serum, and tissues, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[7]. The addition of a known amount of the deuterated standard to a sample prior to processing allows for the correction of analyte loss during sample preparation and variations in instrument response, thereby ensuring accurate quantification.

Experimental Workflow for Fatty Acid Quantification

The following diagram outlines a typical workflow for the quantification of fatty acids in a biological sample using a deuterated internal standard like this compound.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]

- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]

- 6. [PDF] Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. | Semantic Scholar [semanticscholar.org]

- 7. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples | MDPI [mdpi.com]

Pentadecanoic acid-d3 safety and handling guidelines

An In-depth Technical Guide to the Safety and Handling of Pentadecanoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for this compound. The information is compiled from available safety data sheets (SDS) for pentadecanoic acid and general knowledge of handling deuterated compounds. It is intended to supplement, not replace, formal laboratory safety training and institutional protocols. Always consult the specific SDS provided by the supplier for the most accurate and up-to-date information.

Introduction

This compound is a deuterated form of pentadecanoic acid, a saturated fatty acid. It is commonly used as an internal standard in mass spectrometry-based research for the quantification of its non-deuterated counterpart.[1][2] While deuteration does not significantly alter the chemical reactivity of the fatty acid, it is crucial to handle this compound with the same precautions as non-labeled pentadecanoic acid to ensure personnel safety and experimental integrity. This guide outlines the essential safety protocols, handling procedures, and emergency responses for this compound.

Hazard Identification and Classification

Based on the data for pentadecanoic acid, the deuterated form should be considered a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3][4][5]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[3][4] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[3][4] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[3][4] |

Pictogram:

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.[3][6][7]

| Body Part | Recommended PPE | Specifications |

| Eyes/Face | Safety glasses with side shields or chemical goggles.[6][7] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7] |

| Skin/Hands | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[6][8] | Breakthrough time should be considered based on the duration of handling.[6] |

| Body | Laboratory coat.[6][8] | Should be clean and buttoned. |

| Respiratory | Not generally required for small quantities in a well-ventilated area.[8] | A NIOSH-approved respirator may be necessary for large spills or when generating dust.[3] |

Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood.[3]

-

Avoid all personal contact, including inhalation of dust.[6]

-

Minimize dust generation and accumulation.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the laboratory.[3]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Recommended storage temperature is typically -20°C for long-term stability.[1][2]

-

Keep away from incompatible substances such as oxidizing agents, bases, and strong reducing agents.[6][7]

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key steps for safely handling this compound during a typical experimental procedure, such as preparing a standard solution for mass spectrometry.

Caption: Standard laboratory workflow for handling this compound.

First-Aid Measures

In case of exposure, immediate action is necessary. The following are general first-aid guidelines.[3][7]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists.[3][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Caption: Decision tree for responding to a chemical spill.

Spill Cleanup:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7]

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

For large spills, evacuate the area and contact your institution's environmental health and safety department.[6]

Fire-Fighting Measures

This compound is a combustible solid.[6]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[3][7]

-

Specific Hazards: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[6][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[6]

-

Dispose of unused material and contaminated waste in a designated hazardous waste container.

-

Do not allow the chemical to enter drains or waterways.[7]

-

Consult with your institution's environmental health and safety department for specific disposal procedures.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between exposure routes and the required personal protective equipment.

Caption: Relationship between exposure routes and required PPE.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sds.metasci.ca [sds.metasci.ca]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Pentadecanoic acid (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1307-0.1 [isotope.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Pentadecanoic Acid-d3 in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is gaining attention in the scientific community for its potential roles in human health and disease.[1][2] Historically used as an internal standard in fatty acid analysis due to its low endogenous concentrations in humans, recent studies have linked plasma levels of C15:0 to various health outcomes, including a lower risk of cardiometabolic diseases.[1][2] Accurate and precise quantification of pentadecanoic acid and other fatty acids in biological samples is crucial for advancing research in this area.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of fatty acids.[3][4] This application note provides a detailed protocol for the quantitative analysis of fatty acids in biological matrices using Pentadecanoic acid-d3 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring high accuracy and precision.[5]

This document outlines the necessary steps for sample preparation, including lipid extraction and derivatization, followed by GC-MS analysis. The provided protocols are designed to be adaptable for various biological samples such as plasma, serum, tissues, and cell cultures.

Signaling and Metabolic Relevance of Pentadecanoic Acid

Pentadecanoic acid is involved in several key cellular signaling pathways. Its metabolism can influence energy homeostasis and cellular signaling. The diagram below illustrates a simplified overview of the metabolic fate and signaling interactions of Pentadecanoic acid.

Caption: Metabolic and signaling pathways of Pentadecanoic acid.

Experimental Protocols

Materials and Reagents

-

This compound (Internal Standard)

-

Fatty acid standards for calibration curve

-

Solvents: Methanol, Chloroform, n-Hexane, Iso-octane (all GC grade)

-

Reagents for derivatization:

-

Sodium chloride (NaCl) solution (0.9% w/v)

-

Anhydrous sodium sulfate

-

Glassware: Screw-cap glass tubes, vials with inserts

-

Nitrogen gas evaporator

-

Centrifuge

-

Vortex mixer

-

Heater block or water bath

Sample Preparation

The following protocol is a general guideline and may need to be optimized for specific sample types and concentrations.

2.1. Lipid Extraction (Folch Method)

-

To a known amount of sample (e.g., 100 µL of plasma, 10-20 mg of homogenized tissue, or 1x10^6 cells) in a screw-capped glass tube, add a known amount of this compound internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean glass tube.[4]

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

2.2. Derivatization

Fatty acids need to be derivatized to increase their volatility for GC analysis. Two common methods are presented below.

Method A: Esterification to Fatty Acid Methyl Esters (FAMEs) [4]

-

To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

-

Cap the tube tightly and heat at 60°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of n-hexane and 1 mL of water, then vortex for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the final extract to a GC vial with an insert for analysis.

Method B: Derivatization to Pentafluorobenzyl (PFB) Esters [5][6]

-

To the dried lipid extract, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

-

Vortex and let the reaction proceed at room temperature for 20 minutes.

-

Dry the sample under a gentle stream of nitrogen.

-

Reconstitute the sample in 50 µL of iso-octane.

-

Transfer the final extract to a GC vial with an insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-23, DB-FFAP, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) for FAMEs; Negative Chemical Ionization (NCI) for PFB esters |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Transfer Line Temp | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Selected Ion Monitoring (SIM) Ions:

| Analyte | Derivatization | m/z for Quantification | m/z for Confirmation |

| Pentadecanoic acid | FAME | 256 | 74, 87 |

| This compound | FAME | 259 | 74, 87 |

| Pentadecanoic acid | PFB | 241 | - |

| This compound | PFB | 244 | - |

Note: The specific ions for other fatty acids will need to be determined based on their mass spectra.

Data Presentation and Quantification

Quantitative analysis is performed by constructing a calibration curve. Prepare a series of calibration standards containing known concentrations of the target fatty acids and a constant concentration of the this compound internal standard. Process these standards in the same manner as the samples.

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the fatty acids in the samples can then be determined from this calibration curve.

Table 1: Example Calibration Data for Pentadecanoic Acid

| Standard Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |

| 1 | 50,000 | 1,000,000 | 0.05 |

| 5 | 250,000 | 1,000,000 | 0.25 |

| 10 | 500,000 | 1,000,000 | 0.50 |

| 25 | 1,250,000 | 1,000,000 | 1.25 |

| 50 | 2,500,000 | 1,000,000 | 2.50 |

| 100 | 5,000,000 | 1,000,000 | 5.00 |

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the GC-MS analysis of fatty acids using this compound as an internal standard.

References

- 1. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. lipidmaps.org [lipidmaps.org]

- 6. lipidmaps.org [lipidmaps.org]

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using LC-MS/MS with a Pentadecanoic acid-d3 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids (FAs) are fundamental lipids that serve as crucial energy sources, integral components of cellular membranes, and precursors for signaling molecules.[1] The accurate quantification of fatty acid profiles in biological samples is vital for understanding metabolic states and diagnosing diseases.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable technique for this purpose due to its high sensitivity and precision.[2] This application note details a robust LC-MS/MS method for the quantification of various fatty acids in plasma, utilizing Pentadecanoic acid-d3 as an internal standard to ensure accuracy and reproducibility.

Experimental Protocols

-

Solvents: Methanol, Acetonitrile (ACN), Isopropanol (IPA), Water (HPLC Grade)

-

Reagents: Formic Acid, Ammonium Acetate, Potassium Hydroxide (KOH)

-

Internal Standard (IS): this compound (C15:0-d3)

-

Fatty Acid Standards: A certified reference mixture containing saturated and unsaturated fatty acids.

This protocol outlines a liquid-liquid extraction procedure for total fatty acids from plasma samples.

-

Aliquoting: In a glass tube, add 200 µL of plasma.

-

Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the plasma sample.

-

Hydrolysis (Saponification): To release esterified fatty acids, add 1 mL of 90:10 methanol:water containing 0.3 M KOH.[3] Vortex thoroughly and incubate in an 80°C water bath for 60 minutes to hydrolyze the lipids.[3]

-

Acidification: After cooling the samples on ice, add 100 µL of formic acid to neutralize the solution and protonate the fatty acids.[3]

-

Extraction: Add 900 µL of hexane, vortex for 1 minute, and centrifuge for 5 minutes to separate the layers.[3]

-

Collection: Carefully transfer the upper hexane layer to a new clean glass vial.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a solution composed of 65:30:5 acetonitrile:isopropanol:water for LC-MS/MS analysis.[3]

-

LC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

-

Ionization Source: Electrospray Ionization (ESI) in negative mode.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm × 3.0 mm, 2.7 µm).[1]

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.

-

Flow Rate: 0.45 mL/min.[1]

-

Column Temperature: 40°C.[4]

-

Injection Volume: 5 µL.

Gradient Elution:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 30 |

| 2.0 | 45 |

| 5.5 | 66 |

| 9.0 | 75 |

| 10.0 | 97 |

| 13.0 | 97 |

| 13.1 | 30 |

| 15.0 | 30 |

This gradient is adapted from a similar separation and may require optimization.[1]

Mass Spectrometry Conditions:

-

Ion Mode: Negative ESI.[4]

-

Interface Temperature: 300°C.[4]

-

Desolvation Line Temperature: 250°C.[4]

-

Heat Block Temperature: 400°C.[4]

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each fatty acid and the internal standard. The selection of optimal MRM transitions is achieved by direct infusion of individual compound standards.[5]

Data Presentation

Quantitative analysis is performed by constructing calibration curves for each analyte using the ratio of the analyte peak area to the internal standard peak area. The table below provides representative MRM transitions for common fatty acids. Note: Collision energies (CE) and other compound-specific parameters must be empirically optimized on the specific instrument being used.

Table 1: Representative MRM Transitions for Fatty Acid Analysis

| Analyte | Common Name | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) |

|---|---|---|---|

| C15:0-d3 (IS) | This compound | 244.2 | Optimized Fragment |

| C14:0 | Myristic acid | 227.2 | 227.2 (SIR) or Fragment |

| C16:0 | Palmitic acid | 255.2 | 255.2 (SIR) or Fragment |

| C16:1 | Palmitoleic acid | 253.2 | Optimized Fragment |

| C18:0 | Stearic acid | 283.3 | 283.3 (SIR) or Fragment |

| C18:1 | Oleic acid | 281.3 | Optimized Fragment |

| C18:2 | Linoleic acid | 279.2 | Optimized Fragment |

| C20:4 | Arachidonic acid | 303.2 | Optimized Fragment |

| C22:6 | Docosahexaenoic acid (DHA) | 327.2 | Optimized Fragment |

Note: For saturated fatty acids, fragmentation efficiency can be low. Analysis in Single Ion Recording (SIR) mode may provide better sensitivity, though MRM is preferred for selectivity.[5]

Visualizations

The diagram below illustrates the complete workflow from sample collection to data analysis for the quantification of fatty acids.

Caption: Workflow for LC-MS/MS Fatty Acid Quantification.

Fatty acids are catabolized through beta-oxidation in the mitochondria to produce energy. This pathway breaks down long-chain acyl-CoA molecules into acetyl-CoA units.[6]

Caption: Overview of the Fatty Acid Beta-Oxidation Pathway.

References

- 1. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. aocs.org [aocs.org]

Application Note: Quantitative Analysis of Fatty Acids in Human Plasma Using Pentadecanoic Acid-d3 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid increasingly recognized as a biomarker for dietary dairy fat intake and for its potential roles in cardiometabolic health.[1][2] Accurate quantification of C15:0 and other fatty acids in complex biological matrices like plasma is crucial for clinical research and drug development. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of fatty acids in human plasma. The protocol employs a stable isotope-labeled internal standard, Pentadecanoic acid-d3 (C15:0-d3), to ensure high accuracy and precision by correcting for analyte loss during sample preparation and instrumental variability.[3][4]

The methodology involves a liquid-liquid extraction of total lipids, followed by acid-catalyzed transesterification to convert fatty acids into their corresponding Fatty Acid Methyl Esters (FAMEs), which are more volatile and suitable for GC analysis.[5][6]

Experimental Protocols

This protocol provides a step-by-step procedure for the extraction, derivatization, and analysis of fatty acids from human plasma samples.

1. Materials and Reagents

-

Standards: this compound (C15:0-d3) (e.g., CDN Isotopes D-5258), analytical standards for fatty acids of interest.[7]

-

Solvents (HPLC or GC grade): Methanol, Chloroform, n-Hexane, Iso-octane.

-

Reagents: Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Glassware: Screw-cap glass test tubes (contaminant-free), Pasteur pipettes, autosampler vials with inserts.

-

Equipment: Vortex mixer, Centrifuge, Heating block or water bath, Nitrogen evaporator.

2. Standard Solution Preparation

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

IS Working Solution (10 µg/mL): Dilute the IS Stock Solution with methanol. Store both solutions at -20°C under argon or nitrogen.[7]

-

Calibration Standards: Prepare a series of calibration standards by mixing known concentrations of the target fatty acid analytical standards with a constant amount of the IS Working Solution.

3. Sample Preparation Protocol

-

Sample Thawing & Aliquoting: Thaw frozen human plasma samples on ice. Aliquot 100 µL of plasma into a clean glass screw-cap tube.

-

Internal Standard Spiking: Add 10 µL of the this compound IS Working Solution (10 µg/mL) to each plasma sample, calibrator, and quality control (QC) sample.

-

Lipid Extraction (Modified Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.[3]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another 30 seconds.

-

Centrifuge at 3000 x g for 5 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower organic (chloroform) layer containing the lipids.[3]

-